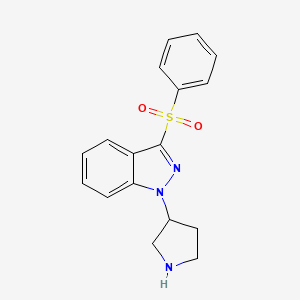![molecular formula C10H11ClO B12529909 Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride CAS No. 663618-23-3](/img/structure/B12529909.png)
Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride is a complex organic compound characterized by its unique tricyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under specific conditions, often involving catalysts or solvents to facilitate the reaction . The exact conditions can vary, but the process generally requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to maintain optimal reaction conditions and ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in various chemical reactions, influencing pathways such as signal transduction and enzyme activity. These interactions are often studied using computational chemistry methods to predict and analyze the compound’s behavior at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[4.2.1.0~2,5~]non-3-ene: Shares a similar tricyclic structure but differs in functional groups.
3-aza-tricyclo[4.2.1.0~2,5~]non-7-en-4-one: Contains an additional nitrogen atom in the ring structure.
Tricyclo[4.2.2.2~2,5~]dodeca-1,3,5,7,9,11-hexaene: Features a more complex ring system with multiple double bonds
Uniqueness
Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride is unique due to its specific functional group (carbonyl chloride) and its stability, which makes it suitable for various chemical reactions and applications. Its structure allows for diverse reactivity, making it a versatile compound in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
663618-23-3 |
|---|---|
Molekularformel |
C10H11ClO |
Molekulargewicht |
182.64 g/mol |
IUPAC-Name |
tricyclo[4.2.1.02,5]non-7-ene-3-carbonyl chloride |
InChI |
InChI=1S/C10H11ClO/c11-10(12)8-4-7-5-1-2-6(3-5)9(7)8/h1-2,5-9H,3-4H2 |
InChI-Schlüssel |
ROEJKBLUSOXZSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C3C2CC3C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


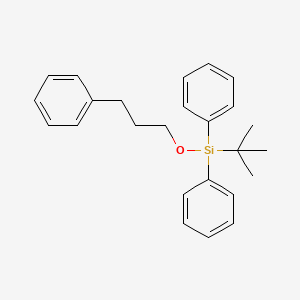
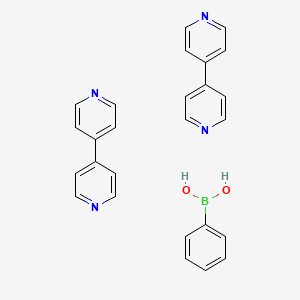
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
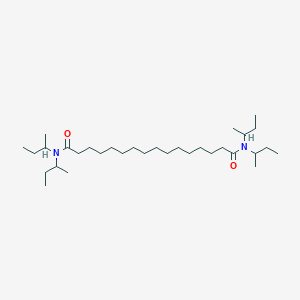

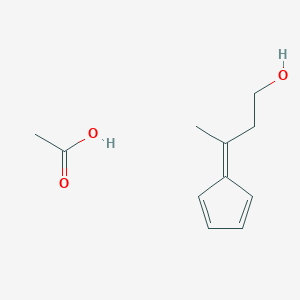
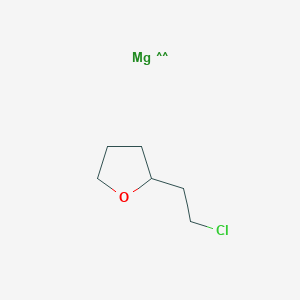
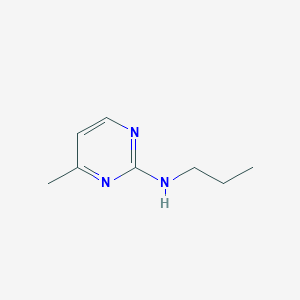
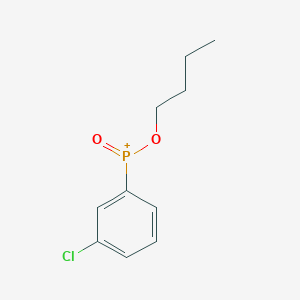
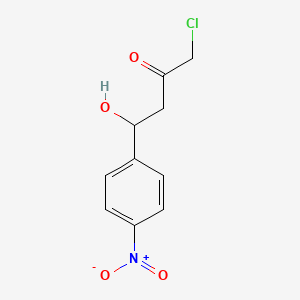
![4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde](/img/structure/B12529899.png)
![N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12529902.png)
![Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate](/img/structure/B12529905.png)
